Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a dihydropyridine ring substituted with methoxyphenyl and ester groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of cardiovascular diseases due to its structural similarity to other dihydropyridine-based calcium channel blockers.
Industry: Used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its interaction with calcium channels. The compound can bind to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This inhibition leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparison with Similar Compounds
Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a similar core structure, they differ in their substituents, which affect their pharmacokinetic and pharmacodynamic properties. For example:
Nifedipine: Has a nitro group instead of a methoxy group, leading to different binding affinities and therapeutic effects.
Amlodipine: Contains a bulky amine group, which increases its half-life and duration of action.
Properties
CAS No. |
56820-26-9 |
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Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-11-6-4-10(5-7-11)14-12(15(18)21-2)8-17-9-13(14)16(19)22-3/h4-9,14,17H,1-3H3 |
InChI Key |
JAAFCACWWCLZFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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